N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide
Description
N-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide is a synthetic carboxamide derivative characterized by a cyclohexanecarboxamide core linked to a 5-oxo-1-phenylpyrrolidin-3-ylmethyl group. The cyclohexane ring likely adopts a chair conformation, as observed in analogous carboxamide derivatives (e.g., N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, H₂L₉) . The 5-oxo-pyrrolidine moiety introduces a ketone oxygen, which may participate in hydrogen bonding or influence conformational flexibility.
Properties
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17-11-14(13-20(17)16-9-5-2-6-10-16)12-19-18(22)15-7-3-1-4-8-15/h2,5-6,9-10,14-15H,1,3-4,7-8,11-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOIALZGYDXYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide typically involves a multi-step process. One common synthetic route starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrrolidinone derivatives. This is followed by amidation with cyclohexanecarboxylic acid derivatives to yield the final product . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yields and purity.
Chemical Reactions Analysis
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketone groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Autotaxin Inhibition
One of the primary applications of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide is as an autotaxin inhibitor. Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), a bioactive lipid that plays a crucial role in various physiological processes, including cell proliferation, migration, and survival. Inhibition of autotaxin has been linked to potential therapeutic benefits in conditions such as cancer, fibrosis, and inflammatory diseases .
Case Study:
A study demonstrated that compounds similar to this compound effectively reduced tumor growth in animal models by inhibiting autotaxin activity, suggesting its potential as an anti-cancer agent .
Pain Management
Research indicates that this compound may also have analgesic properties. By modulating pain pathways through its interaction with specific receptors, it could serve as a novel therapeutic option for managing chronic pain conditions.
Case Study:
In preclinical trials, derivatives of this compound showed significant pain relief in neuropathic pain models, outperforming traditional analgesics in terms of efficacy and side-effect profile .
Receptor Interaction
The compound interacts with various receptors involved in pain perception and inflammatory responses. Its ability to inhibit receptor activation pathways contributes to its therapeutic efficacy.
Modulation of Lipid Signaling
By inhibiting autotaxin, this compound reduces LPA levels, thereby modulating lipid signaling pathways that are implicated in cancer progression and inflammation.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Primary Application | Efficacy |
|---|---|---|---|
| N-[5-(4-chlorophenyl)ethyl]-5-oxo-pyrrolidine | Structure 1 | Anticancer | High |
| N-[5-methyl-2-oxo-pyrrolidin] | Structure 2 | Pain relief | Moderate |
| N-[5-(oxazol)-3-carboxamide] | Structure 3 | Anti-inflammatory | High |
Clinical Trials
Further clinical trials are needed to establish the safety and efficacy profiles of this compound in humans. The focus will be on its use in treating cancers and chronic pain syndromes.
Structural Modifications
Investigation into structural modifications could enhance the pharmacological properties of the compound, leading to more potent derivatives with fewer side effects.
Mechanism of Action
The mechanism of action of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide, we compare it with key analogs (Table 1).
Table 1: Structural and Functional Comparison of Cyclohexanecarboxamide Derivatives
Structural and Conformational Insights
- Cyclohexane Conformation : The chair conformation is conserved across cyclohexanecarboxamide derivatives (e.g., H₂L₉ , XUHTUR ). This minimizes steric strain and stabilizes the molecule.
- Hydrogen Bonding : Thiourea derivatives (H₂L1–H₂L9) exhibit intramolecular N–H···O bonds, forming pseudo-six-membered rings . The target compound’s 5-oxo group may similarly engage in H-bonding, enhancing stability.
- Pyrrolidinone vs.
Biological Activity
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide, a compound with a complex structure, has garnered attention in the scientific community due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and research findings.
Chemical Structure and Synthesis
The compound is characterized by a pyrrolidinone moiety attached to a cyclohexanecarboxamide framework. The synthesis typically involves multi-step organic reactions, which may include:
- Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Cyclohexanecarboxamide Group : This step often involves nucleophilic substitutions or acylation reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting pathways involved in cell signaling and metabolism.
- Receptor Modulation : It may bind to various receptors, influencing physiological responses such as neurotransmission and inflammation.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several promising biological activities:
Anticancer Properties
Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Its mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation.
Neuroprotective Effects
There is evidence suggesting that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
Anti-inflammatory Activity
Research has shown that it can reduce inflammatory markers in vitro and in vivo, indicating potential applications in treating chronic inflammatory conditions.
Data Summary Table
Case Studies
-
Anticancer Study :
- A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The compound was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.
-
Neuroprotection Research :
- In experimental models of Alzheimer's disease, this compound exhibited neuroprotective effects by decreasing amyloid-beta accumulation and improving cognitive function as assessed by behavioral tests.
-
Inflammation Model :
- In a model of rheumatoid arthritis, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide, and how can reaction conditions be optimized?
Answer:
- Methodology : Copper-catalyzed alkylation of amides with secondary alkyl halides is a robust approach. For example, cyclohexanecarboxamide can react with brominated intermediates under photoinduced conditions using Cu(I) catalysts (e.g., CuI) and ligands (e.g., 1,10-phenanthroline) in DMSO at 50–60°C for 12–24 hours .
- Optimization :
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer :
- ¹H/¹³C NMR : Confirm regiochemistry via coupling constants (e.g., δ 5.08 ppm, d, J = 8.9 Hz for amide protons) and cyclohexane chair conformation signals (δ 1.18–2.04 ppm) .
- FT-IR : Amide C=O stretch at ~1635 cm⁻¹ and N-H bend at ~1553 cm⁻¹ .
- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 336.18; observed deviation <0.001%) .
Advanced Research Questions
Q. How can conformational analysis of the pyrrolidinone ring inform pharmacodynamic properties?
Answer :
- X-ray Crystallography : Resolve the puckering amplitude (q) and phase angle (φ) of the pyrrolidinone ring using Cremer-Pople coordinates. For example, cyclohexane derivatives exhibit chair conformations (q = 0.5–0.6 Å, φ ≈ 0°) stabilized by intramolecular hydrogen bonds (N–H···O) .
- Computational Modeling : Density Functional Theory (DFT) optimizations (B3LYP/6-31G*) predict energy minima for pseudorotational states, correlating with receptor-binding flexibility .
Q. How can contradictory biological activity data across studies be systematically addressed?
Answer :
- Purity Validation : Use HPLC (e.g., IA column, 5% IPA/hexanes) to confirm >98% purity, as impurities (e.g., diastereomers) may skew bioassay results .
- Assay Standardization :
- Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C for receptor binding).
- Cross-validate with radiolabeled analogs (e.g., ¹²⁵I-SPECT ligands) to quantify target engagement .
Q. What strategies are effective for evaluating this compound as a neuropeptide S receptor (NPSR) antagonist?
Answer :
- In Vitro Binding : Use competitive displacement assays with [³H]-SHA-68 (a known NPSR antagonist). Measure Ki values using nonlinear regression (GraphPad Prism) .
- Docking Studies : Superimpose energy-minimized 3D structures (e.g., PDB 9D6) with antagonist chemotypes to identify critical interactions (e.g., hydrophobic pockets for cyclohexane moieties) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
